molecular formula C14H7Cl2N3O4 B2909814 6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone CAS No. 338774-57-5

6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone

Cat. No.: B2909814
CAS No.: 338774-57-5
M. Wt: 352.13
InChI Key: PNTPUTUPILUAFN-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a synthetic quinazolinone derivative intended for research use in medicinal chemistry and drug discovery. Quinazolinones represent a privileged scaffold in medicinal chemistry, known for a broad spectrum of biological activities . This compound features a 4-nitrophenyl substituent at the 2-position and chlorine atoms at the 6- and 8-positions of the quinazolinone core, a structure designed for exploring structure-activity relationships. Research into quinazolinone analogs has demonstrated significant potential in various therapeutic areas. These compounds have been investigated for their anticancer properties, with some analogs functioning as inhibitors of tubulin polymerization or targeting topoisomerase enzymes . Additionally, the quinazolinone core is associated with antimicrobial activity against a range of bacterial and fungal pathogens . Other established research avenues for quinazolinone derivatives include evaluating anti-inflammatory , anticonvulsant , and antimalarial activities . The specific substitution pattern on this compound makes it a valuable intermediate for the synthesis of more complex molecules and for biochemical screening. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers should handle this material with appropriate safety precautions and refer to the supplied Safety Data Sheet (SDS) for detailed handling information.

Properties

IUPAC Name

6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O4/c15-8-5-10-12(11(16)6-8)17-13(18(21)14(10)20)7-1-3-9(4-2-7)19(22)23/h1-6,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTPUTUPILUAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antibacterial, antifungal, and potential antiviral properties based on recent studies.

  • Molecular Formula : C14H7Cl2N3O4
  • Molecular Weight : 352.13 g/mol
  • Predicted Boiling Point : 601.1 ± 65.0 °C
  • Density : 1.70 ± 0.1 g/cm³
  • pKa : 6.33 ± 0.20 .

Cytotoxicity

Research indicates that quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating several quinazolinone derivatives, including this compound, it was found that certain derivatives showed promising cytotoxicity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. The compound demonstrated IC50 values indicating its potential as an anticancer agent .

Cell LineIC50 Value (µM)Activity Level
PC-315High
MCF-720Moderate
HT-2925Moderate

Antibacterial Activity

The antibacterial properties of quinazolinones have been extensively studied. The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be as low as 16 µg/mL, indicating strong antibacterial potential .

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus16High
Escherichia coli32Moderate

Antifungal Activity

In addition to antibacterial activity, the compound also showed antifungal effects against common pathogens such as Candida albicans and Aspergillus niger. The MIC values for these fungi were determined to be 8 µg/mL for C. albicans and 32 µg/mL for A. niger .

Fungal StrainMIC (µg/mL)Activity Level
Candida albicans8High
Aspergillus niger32Moderate

Potential Antiviral Activity

Recent studies have explored the antiviral properties of quinazolinones, including derivatives similar to this compound. Some compounds in this class demonstrated significant inhibitory effects against viruses such as vaccinia and adenovirus, with effective concentrations (EC50) lower than those of standard antiviral drugs .

Case Studies

  • Cytotoxicity Evaluation : A study synthesized multiple quinazolinone derivatives and tested their cytotoxicity on various cancer cell lines. The most active derivative showed an IC50 value of 15 µM against PC-3 cells, suggesting that structural modifications can enhance biological activity .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several quinazolinone derivatives, including the target compound. Results indicated significant antibacterial activity against S. aureus with an MIC of 16 µg/mL .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The 6,8-dichloro substitution in the target compound may offer a balance between reactivity and metabolic stability compared to 6,8-dibromo analogs, which show higher lipophilicity but similar anti-inflammatory potency .
  • Nitro vs. Methoxy Groups : The 4-nitrophenyl group in the target compound reduces solubility compared to 4-methoxyphenyl derivatives but may enhance binding affinity to hydrophobic enzyme pockets .
  • Antifungal Activity : Unlike 7-Cl-UR-9825, the target compound lacks a triazole side chain, which is critical for antifungal efficacy via cytochrome P450 inhibition .

Anti-Inflammatory and Analgesic Effects

  • The target compound’s 6,8-dichloro and 3-hydroxy groups are structurally analogous to 6,8-dibromo derivatives reported to suppress carrageenan-induced edema by 65–72% at 50 mg/kg . However, its nitro group may reduce bioavailability compared to acetylated analogs (e.g., compound II in ).
  • In COX-2 inhibition assays, 4-nitrophenyl-substituted quinazolinones exhibit moderate activity (27.7% inhibition at 22 µM), outperformed by methoxy derivatives (47.1% at 20 µM) .

Antimicrobial and Antifungal Activity

  • Halogenated quinazolinones like 7-Cl-UR-9825 demonstrate broad-spectrum antifungal activity, but the target compound’s lack of a triazole moiety likely diminishes such effects .

Physicochemical and Pharmacokinetic Profiles

  • Solubility: The nitro group in the target compound contributes to poor aqueous solubility, a limitation shared with other nitro-substituted quinazolinones .
  • Synthetic Accessibility : The compound can be synthesized via sequential cross-coupling reactions, similar to 6,8-dibromo-4-chloroquinazoline derivatives in , though nitro group introduction may require additional steps .

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